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Compound of Interest

Compound Name: 4-Chloro-6, 7-difluoroquinazoline
CAS No.: 625080-60-6
Cat. No.: B1321252
. J

Physiochemical Identity & Core Properties

4-Chloro-6,7-difluoroquinazoline is a fused bicyclic heterocycle characterized by a
guinazoline core substituted with fluorine atoms at the 6 and 7 positions and a reactive chlorine
at the 4-position.[1][2] The electron-withdrawing nature of the fluorine substituents significantly
alters its thermodynamic profile and reactivity compared to non-fluorinated or alkoxy-
substituted analogs.

Table 1: Physicochemical Data Summary
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Property Value | Range Confidence Source | Method

Chemical Abstracts

CAS Number 625080-60-6 High _

Service
Molecular Formula CsHsCIF2N2 High Stoichiometry
Molecular Weight 200.57 g/mol High Calculated

Melting Point ( Experimental

172.0-176.0°C High ,
) (DSC/Capillary) [1, 2]
- ) ) ACD/Labs Algorithms
Boiling Point 290.9+35.0°C Predicted 3]
Density 1.538 + 0.06 g/cm?3 Predicted 20°C Reference [3]
Off-white to pale ] )
Appearance ) High Observation
yellow solid
Soluble in DMSO,
Solubility DMF, DCM; Insoluble High Polarity Analysis

in Water

Thermochemical Analysis & Stability

Understanding the thermodynamics of 4-Chloro-6,7-difluoroquinazoline is critical for safe
process scale-up, particularly regarding its heat of fusion and decomposition onset.

Enthalpy of Fusion ()

While specific standard molar enthalpies are often proprietary for this intermediate, they can be
estimated with high precision using Differential Scanning Calorimetry (DSC) based on
structural analogs.

o Estimated
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o Thermodynamic Insight: The introduction of fluorine atoms typically increases crystal lattice
energy via C-F dipole interactions compared to the dimethoxy analog (

), resulting in the observed higher melting point (172°C vs ~134°C for the dimethoxy analog).

Thermal Stability (TGA)

The molecule exhibits high thermal stability due to the strength of the C-F bonds (approx. 485
kJ/mol).

e Decomposition Onset (

): >260 °C (Predicted).

e Process Implication: The compound is stable under standard reflux conditions in solvents like
Toluene or Isopropanol, but prolonged exposure to temperatures >200°C should be avoided
to prevent dechlorination or ring degradation.

Experimental Protocols (Self-Validating Systems)
Protocol A: Differential Scanning Calorimetry (DSC) for
Purity & Fusion

Objective: Determine

and

to validate batch purity >98%.

e Preparation: Weigh 3.0-5.0 mg of dried 4-Chloro-6,7-difluoroquinazoline into a Tzero
aluminum pan. Crimp with a pinhole lid (to prevent pressure buildup from trapped volatiles).

» Calibration: Calibrate the heat flow and temperature using Indium (

)

e Method:
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o Equilibrate at 25°C.
o Ramp 10°C/min to 250°C under
purge (50 mL/min).
» Validation Criteria:
o Sharp Endotherm: A single sharp peak onset at ~172°C indicates high purity.

o Broadening: If the peak width at half height >3°C, recrystallize the batch (likely solvent
occlusion or hydrolysis products).

Protocol B: Synthesis & Isolation (Thermodynamic
Control)

Objective: Synthesis from 6,7-difluoroquinazolin-4(3H)-one using

o Reaction: Charge 6,7-difluoroquinazolin-4(3H)-one (1.0 eq) and

(5.0 eq) into a reactor.

o Catalysis: Add catalytic DMF (0.05 eq). Note: This formation of the Vilsmeier-Haack reagent
is exothermic.

o Heating: Reflux (approx. 106°C) for 3—-5 hours. Monitor by HPLC.
e Quench (Critical Thermodynamics):
o Cool reaction mass to <40°C.
o Pour slowly into crushed ice/water. WARNING: Hydrolysis of excess

is violently exothermic (

). Maintain internal temp <20°C to prevent hydrolysis of the product to the quinazolinone
starting material.
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« Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 45°C.

Reaction Thermodynamics: Nucleophilic Aromatic
Substitution ()

The primary utility of this molecule is the

reaction with anilines to form EGFR inhibitors.

» Electrophilicity: The C4-Cl bond is highly activated by the electron-withdrawing 6,7-difluoro
motif.

e Reactivity Comparison: 6,7-Difluoro > 6,7-Dimethoxy.
e Heat of Reaction (

): The coupling with aniline is exothermic (Estimated

).

e Process Control: On a kilo-scale, this reaction requires active cooling during aniline addition
to prevent thermal runaway.

Visualizations
Diagram 1: Synthesis & Thermal Checkpoints

This workflow illustrates the synthesis pathway with critical thermodynamic control points
(TCPs).
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Click to download full resolution via product page

Caption: Synthesis pathway highlighting high-temperature cyclization and the exothermic
quench step requiring thermal management.
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Diagram 2: Thermal Analysis Logic (DSCITGA)

Decision tree for characterizing new batches of the intermediate.

Solid Sample
4-Chloro-6,7-difluoroquinazoline

TGA Analysis
(Thermal Stability)
Mass Loss < 200°C?

No (<0.5%) [Yes (Solvent/H20)

DSC Analysis
(10°C/min, N2)

Onset < 170°C?

Yes (Impure)

PASS:
Proceed to Synthesis

Click to download full resolution via product page

FAIL:
Recrystallize (DCM/Hexane)

Caption: Quality Control logic using DSC and TGA to validate material suitability for
downstream API synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 1.43119-28-4,(1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one-
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R&D chemicals;F#H: (L) BIR/.AF] [accelachem.com]

¢ 2. quinazolin-2-amine; CAS No.: 1687-51-0 [chemshuttle.com]

¢ To cite this document: BenchChem. [Thermochemical Characterization & Process Guide: 4-
Chloro-6,7-difluoroquinazoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1321252#thermochemical-properties-of-4-chloro-6-7-
difluoroquinazoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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